molecular formula C30H38O5 B609538 Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate CAS No. 113579-07-0

Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate

Cat. No. B609538
CAS RN: 113579-07-0
M. Wt: 478.63
InChI Key: AKILTDMBUDIAST-SMVJIKPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Netzahualcoyonol, the crude dichloromethane bark extract of Salacia petenensis (Hippocrateaceae) shows antibacterial and cytotoxic activity. Bioactivity-directed separation led to the isolation of tingenone and netzahualcoyonol as the biologically active materials. Also isolated from the extract were 3-methoxyfriedel-2-en-1-one (a new natural product) and 29-hydroxyfriedelan-3-one. The molecular orbital calculations suggest that a possible mode of cytotoxic action of quinone-methide triterpenoids involves quasi-intercalative interaction of the compounds with DNA followed by nucleophilic addition of the DNA base to carbon-6 of the triterpenoid.

Scientific Research Applications

Radiolabeling in Neuroprotective Drug Research

Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate, known for its potential as a neuroprotective drug, has been a subject of interest in radiolabeling studies. It was successfully labeled with C-11, showing high yield and radiochemical purity. The compound demonstrated significant accumulation in cortical brain areas, indicating its potential in neurological research, particularly in understanding drug distribution and interaction within the brain (Yu et al., 2003).

Synthetic Studies in Medicinal Chemistry

In medicinal chemistry, the synthesis and structural analysis of various analogs and derivatives related to this compound have been a focal point. Studies have explored the synthesis routes and structural characteristics of derivatives, shedding light on the chemical properties and potential therapeutic applications of these compounds. For example, the synthesis of certain β-lactam antibiotic analogs and their structural assignments were meticulously described, highlighting the compound's relevance in the development of new therapeutic agents (Doyle et al., 1977).

Exploration in Organic Chemistry

Further research in organic chemistry has focused on understanding the compound's chemical behavior and potential applications. Studies have detailed the synthesis processes of various derivatives, examining the reactions and transformations involved. These studies are pivotal for expanding the compound's applications in different chemical domains (Zhao et al., 1993).

properties

CAS RN

113579-07-0

Molecular Formula

C30H38O5

Molecular Weight

478.63

IUPAC Name

methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-11-oxo-3,4,5,13,14,14b-hexahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C30H38O5/c1-16-13-27(3)15-23(32)30(6,26(34)35-7)14-22(27)29(5)11-10-28(4)19(24(16)29)9-8-18-17(2)25(33)21(31)12-20(18)28/h8-9,12,22-23,32-33H,10-11,13-15H2,1-7H3

InChI Key

AKILTDMBUDIAST-SMVJIKPISA-N

SMILES

CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(CC5(C1)C)O)(C)C(=O)OC)C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Netzahualcoyonol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
Reactant of Route 3
Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
Reactant of Route 4
Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
Reactant of Route 5
Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
Reactant of Route 6
Methyl 3,10-dihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate

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